molecular formula C14H15F3O3 B1327890 Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate CAS No. 898777-69-0

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

Cat. No.: B1327890
CAS No.: 898777-69-0
M. Wt: 288.26 g/mol
InChI Key: LQKOJVYUCCNKRI-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a chemical compound with the molecular formula C14H15F3O3 and a molecular weight of 288.26 g/mol. This compound is known for its unique structural features, including the presence of a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate typically involves the reaction of ethyl acetoacetate with 2-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the final product .

Industrial Production Methods: the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to inhibition or modulation of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

    Ethyl 5-oxo-5-phenylvalerate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring, leading to variations in reactivity and biological activity.

Uniqueness: Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is unique due to the presence of the trifluoromethyl group at the ortho position on the phenyl ring. This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOJVYUCCNKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645730
Record name Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-69-0
Record name Ethyl δ-oxo-2-(trifluoromethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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